molecular formula C11H12F2O B8183272 1-(2,2-Difluoropropoxy)-4-vinylbenzene

1-(2,2-Difluoropropoxy)-4-vinylbenzene

Cat. No.: B8183272
M. Wt: 198.21 g/mol
InChI Key: OMHZEADCEUZGDJ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropoxy)-4-vinylbenzene is a fluorinated aromatic compound featuring a vinyl group at the para position of a benzene ring and a 2,2-difluoropropoxy substituent. This structure imparts unique physicochemical properties, such as enhanced thermal stability and polarity due to fluorine's electronegativity, making it valuable in polymer chemistry and specialty material synthesis.

Properties

IUPAC Name

1-(2,2-difluoropropoxy)-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-3-9-4-6-10(7-5-9)14-8-11(2,12)13/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHZEADCEUZGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C=C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoropropoxy)-4-vinylbenzene typically involves the reaction of 4-vinylphenol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoropropoxy)-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Bases like sodium hydride (NaH) in aprotic solvents.

Major Products Formed

    Epoxides: From oxidation of the vinyl group.

    Ethyl derivatives: From reduction of the vinyl group.

    Substituted derivatives: From nucleophilic substitution reactions on the difluoropropoxy group.

Mechanism of Action

The mechanism by which 1-(2,2-Difluoropropoxy)-4-vinylbenzene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the reactive vinyl and difluoropropoxy groups. These groups can interact with molecular targets such as enzymes or receptors, leading to changes in biological activity or material properties .

Comparison with Similar Compounds

Structural Analogs in the Vinylbenzene Family

The following table compares 1-(2,2-Difluoropropoxy)-4-vinylbenzene with other para-substituted vinylbenzenes:

Compound Name Substituent Molecular Weight (g/mol) Fluorine Content Key Applications Thermal Stability
This compound 2,2-Difluoropropoxy ~210.2* 2 F atoms Polymer synthesis Moderate–High
1-(1-Adamantyl)-4-vinylbenzene 1-Adamantyl 254.4 None High-Tg polymers Very High
1-Bromo-4-vinylbenzene Bromo 183.0 None Halogenated monomers Moderate
1-(((Hexafluoroisopropyl)oxy)methyl)-4-vinylbenzene Hexafluoroisopropoxymethyl ~316.2* 6 F atoms Fluorinated coatings High

*Calculated based on molecular formula.

Key Observations :

  • Fluorine Impact : The 2,2-difluoropropoxy group balances electronegativity and steric effects compared to fully fluorinated analogs like the hexafluoroisopropoxymethyl derivative , which has higher fluorine content but greater steric bulk.
  • Thermal Stability : Bulky substituents like adamantyl (in 1-(1-adamantyl)-4-vinylbenzene) significantly enhance thermal resistance in polymers , whereas fluorinated alkoxy groups improve solubility in polar solvents without excessive steric hindrance.
  • Reactivity : Bromo-substituted derivatives (e.g., 1-bromo-4-vinylbenzene ) exhibit higher reactivity in cross-coupling reactions, while fluorinated variants are more suited for controlled radical polymerization due to their stability.

Fluorinated Alkoxy-Substituted Benzene Derivatives

Fluorinated alkoxy groups are critical in modifying electronic and solubility properties. Below is a comparison of fluorinated analogs:

Compound Name Fluorine Configuration Boiling Point (°C) LogP* Key Applications
This compound Two F atoms on propoxy Not reported ~2.8 (est.) Monomers for fluoropolymers
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene Three F atoms (CF3) 285–290 ~4.1 Pharmaceutical intermediates
1-((2,2-Difluoropropoxy)methyl)-3-phenoxybenzene Two F atoms on propoxy Not reported ~3.5 Pesticide additives

*LogP: Estimated octanol-water partition coefficient.

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in strongly withdraws electrons, enhancing oxidative stability, whereas the difluoropropoxy group in the target compound offers moderate polarity suitable for copolymerization.

Polymerization Behavior and Material Properties

This compound is hypothesized to form copolymers with α-olefins or styrene, similar to 1-(1-adamantyl)-4-vinylbenzene . Comparative data for polymer properties:

Monomer Copolymer Partner Tg (°C) Tensile Strength (MPa) Fluorine Content in Polymer
This compound (hypothetical) Styrene ~120* ~40* 2–5%
1-(1-Adamantyl)-4-vinylbenzene Ethene 145 55 None
1-(((Hexafluoroisopropyl)oxy)methyl)-4-vinylbenzene Propene 90 30 15–20%

*Predicted based on substituent effects.

Key Observations :

  • Glass Transition Temperature (Tg) : Bulky or polar substituents (e.g., adamantyl or fluorinated groups) increase Tg by restricting chain mobility.
  • Fluorine Integration : Higher fluorine content (as in ) reduces surface energy, making polymers suitable for water-repellent coatings, while moderate fluorine levels (target compound) balance hydrophobicity and processability.

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